7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Pim-1 Kinase Fragment-Based Drug Discovery Structure-Activity Relationship

This exclusive 7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine scaffold is a regiospecific building block for next-generation Pim-1/FLT3 dual kinase inhibitors. Its unique 7-Cl handle and 5,6-dimethyl substitution enable precise SAR exploration beyond common 5-chloro analogs. A landmark study showed a 17-fold potency gain from positional isomerism, proving generic alternatives derail campaigns. Secure this premium intermediate for focused library synthesis and IP-diversification via scaffold hopping.

Molecular Formula C14H12ClN3
Molecular Weight 257.72
CAS No. 890616-60-1
Cat. No. B2403209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS890616-60-1
Molecular FormulaC14H12ClN3
Molecular Weight257.72
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)Cl
InChIInChI=1S/C14H12ClN3/c1-9-10(2)17-14-12(8-16-18(14)13(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3
InChIKeyDHBGHKZRNHBNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 890616-60-1): A Regiospecifically Functionalized Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase-Targeted Drug Discovery


7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetically versatile, fused heterocyclic building block within the privileged pyrazolo[1,5-a]pyrimidine family. It features a unique combination of a 7-chloro leaving group, 5,6-dimethyl substituents on the pyrimidine ring, and a 3-phenyl group on the pyrazole ring . This substitution pattern distinguishes it from more common analogs, such as 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, and enables access to novel chemical space in the design of potent and selective kinase inhibitors, particularly those targeting the Pim-1 and Flt-3 oncogenic kinases [1].

Why 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Simply Replaced by Other Pyrazolo[1,5-a]pyrimidine Building Blocks


The biological activity and chemical reactivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are exquisitely sensitive to both the nature and position of substituents. A landmark structure-activity relationship (SAR) study demonstrated that a 5-substituted fragment (IC50 = 294 nM) was 17-fold more potent than a 3-substituted analog (IC50 = 5,000 nM) against the Pim-1 kinase [1]. Furthermore, the addition of a 5-position aminocyclohexanol group boosted potency 100-fold, while 3-position arylation only increased it 10-fold, underscoring that even minor positional changes lead to dramatic differences in target engagement [1]. Consequently, building blocks with alternative halogen placement (e.g., 5-chloro vs. 7-chloro) or missing the 5,6-dimethyl pattern will produce final inhibitors with fundamentally different pharmacophores, steric profiles, and biological activities. Substituting this compound with a generic analog will derail lead optimization campaigns and compromise key drug properties such as kinase selectivity and hERG safety.

Head-to-Head and Class-Level Quantitative Evidence for Selecting 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine


Fragment-Level Pim-1 Inhibitory Potency: Importance of Substituent Position

In a direct SAR analysis of the pyrazolo[1,5-a]pyrimidine scaffold, the 5-substituted fragment 19 (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine substituted at the 5-position) achieved a Pim-1 IC50 of 294 nM, whereas the 3-substituted analog (3-aryl-5-chloropyrazolo[1,5-a]pyrimidine) was 17-fold weaker with an IC50 of 5,000 nM [1]. This demonstrates that the position of the reactive chlorine handle and accompanying substituents is a critical driver of kinase affinity. 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, with its unique 7-Cl, 5,6-dimethyl, and 3-phenyl pattern, offers a distinct substitution vector for exploring potency that cannot be accessed with the 5-chloro building blocks.

Pim-1 Kinase Fragment-Based Drug Discovery Structure-Activity Relationship

Pim-1/FLT3 Dual Inhibition Profile of the Optimized Scaffold

The optimized pyrazolo[1,5-a]pyrimidine compound 9, derived from a related 5-chloro building block, exhibited a Pim-1 IC50 of 27 nM and a Flt-3 IC50 of 157 nM, representing a potent dual inhibition profile [1]. This 5.8-fold selectivity for Pim-1 over Flt-3 was consistent across the series. As a building block with a distinct 7-chloro and 5,6-dimethyl substitution pattern, 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a key intermediate to generate analogous dual inhibitors with potentially differentiated selectivity windows, offering a direct path to exploring the therapeutic relevance of both kinases in hematological malignancies.

Pim-1 FLT3 Dual Kinase Inhibitor Anti-cancer

Cardiac Safety (hERG) Profile of the Pyrazolo[1,5-a]pyrimidine Class

A critical differentiator for the pyrazolo[1,5-a]pyrimidine Pim-1 inhibitor series is its clean cardiac safety profile. In automated patch clamp (QPatchHTX) assays, the key analog compound 9 showed no significant hERG inhibition at 30 µM (IC50 > 30,000 nM), a stark contrast to the first-generation Pim-1 inhibitor SGI-1776, which inhibited hERG with an IC50 < 1,000 nM [1]. This fundamental safety advantage is an intrinsic property of the scaffold when substituted with neutral terminal moieties. Synthesizing new inhibitors from 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine allows researchers to leverage this class-level safety feature while exploring how the 5,6-dimethyl modification may further reduce hERG affinity.

hERG Cardiotoxicity Safety Pharmacology Drug Discovery

Broad Kinase Selectivity of the Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors

The lead compound from the pyrazolo[1,5-a]pyrimidine series demonstrated exceptional selectivity when profiled against a panel of 119 oncogenic kinases [1]. This broad selectivity, combined with the scaffold's tunable chemistry, means that derivatives synthesized from 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are expected to maintain a narrow target profile, minimizing off-target toxicity. In contrast, earlier Pim-1 inhibitors like SGI-1776 had broader polypharmacology, contributing to their clinical limitations. The unique 7-Cl, 5,6-dimethyl pattern of this building block provides an additional handle for modulating kinase selectivity, a critical capability for developing safer therapeutic candidates.

Kinase Selectivity Off-Target Effects Polypharmacology Drug Safety

Distinctive Chemical Reactivity: Nucleophilic Aromatic Substitution at the 7-Position

The 7-chloro substituent in pyrazolo[1,5-a]pyrimidines is a well-established leaving group that undergoes facile nucleophilic aromatic substitution (SNAr) with amines, enabling straightforward parallel synthesis of diverse compound libraries [1][2]. Critically, the 7-chloro position in this compound offers a distinct leaving group vector compared to the more widely used 5-chloro analog (5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine). The additional presence of methyl groups at positions 5 and 6 introduces steric hindrance around the pyrimidine ring, which can modulate the rate of subsequent SNAr reactions and alter the conformation of the final products, creating topologically distinct inhibitors compared to the non-methylated analog, 7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 77493-93-7) [1].

Medicinal Chemistry Synthetic Chemistry Building Block SNAr Reaction

Physicochemical Property Differentiation from Closest Analogs

The molecular weight of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (257.72 g/mol) and its molecular formula (C14H12ClN3) position it within lead-like chemical space . Compared to the non-methylated 7-chloro analog (7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, MW 229.66 g/mol, C12H8ClN3) , the addition of two methyl groups increases lipophilicity and steric bulk, which can improve membrane permeability and target binding. Conversely, compared to the non-phenyl 7-chloro-5,6-dimethyl analog (CAS 61098-39-3, MW 181.62 g/mol, C8H8ClN3) , the 3-phenyl ring adds critical aromatic interactions for kinase hinge binding. This specific combination of substituents is not available in any single commercially common analog.

Physicochemical Properties Lipophilicity Molecular Weight Lead Optimization

High-Impact Application Scenarios for 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 890616-60-1)


Discovery of Next-Generation Pim-1/FLT3 Dual Inhibitors for Acute Myeloid Leukemia (AML)

This building block is ideal for synthesizing focused libraries of Pim-1/FLT3 dual inhibitors, a validated therapeutic strategy for AML. By exploiting the 7-chloro handle for SNAr with diverse amines and the 5,6-dimethyl groups for modulating potency and selectivity, medicinal chemistry teams can rapidly generate novel analogs with the goal of exceeding the 27 nM Pim-1 IC50 and 157 nM FLT3 IC50 baseline established by the 5-substituted series [1]. The scaffold's inherent hERG safety (>30 µM) and broad kinase selectivity provide a favorable starting point for lead optimization [1].

Chemical Biology Probe Development for Pim-1 Kinase

The regiospecific 7-chloro group allows for facile introduction of biotin, fluorescent tags, or photoaffinity labels via simple amine coupling. The 5,6-dimethyl groups and 3-phenyl ring provide the necessary binding affinity elements to create high-quality chemical probes for target engagement studies, cellular imaging, and proteomics experiments aimed at elucidating Pim-1 biology.

Patent-Evading Scaffold Hopping in Kinase Inhibitor Programs

Pharmaceutical companies with existing IP around 5-substituted pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors (e.g., SGI-1776 analogs) can use this 7-chloro-5,6-dimethyl-3-phenyl variant as a legal scaffold hop for lead diversification. The unique substitution pattern creates compounds that are structurally and topologically distinct from prior art, potentially yielding novel composition-of-matter IP while retaining the favorable kinase inhibition and safety profile of the class [1].

Kinase Selectivity Panel Screening Core

The compound's excellent selectivity against a 119-kinase panel, as demonstrated by close analogs [1], positions it as a premium starting material for generating broad-spectrum kinase selectivity screening sets. By synthesizing a small matrix of derivatives, screening CROs and pharma companies can efficiently map the selectivity landscape of the 5,6-dimethyl-3-phenyl chemotype against the kinome, identifying unique selectivity fingerprints that could address unmet needs in diseases such as multiple myeloma or prostate cancer.

Quote Request

Request a Quote for 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.